1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one
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Overview
Description
1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one is a complex organic compound with a unique structure that combines elements of oxazoles and beta-carbolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the beta-carboline core, followed by the introduction of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-8-methoxy-1,11b-dimethyl-5,6,11,11b-tetrahydro-1H,3H-[1,3]oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one
- 8-Methoxy-1,1,11b-trimethyl-5,6,11,11b-tetrahydro-1H,3H-oxazolo[3’,4’:1,2]pyrido[3,4-b]indol-3-one
Uniqueness
1-ethyl-1,8,11b-trimethyl-5,6,11,11b-tetrahydro-1H-[1,3]oxazolo[4,3-a]beta-carbolin-3-one is unique due to its specific structural features, which combine elements of oxazoles and beta-carbolines. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-ethyl-2,3,12-trimethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-5-one |
InChI |
InChI=1S/C18H22N2O2/c1-5-17(3)18(4)15-12(8-9-20(18)16(21)22-17)13-10-11(2)6-7-14(13)19-15/h6-7,10,19H,5,8-9H2,1-4H3 |
InChI Key |
YJPWBRBWODCYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(C3=C(CCN2C(=O)O1)C4=C(N3)C=CC(=C4)C)C)C |
Origin of Product |
United States |
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